molecular formula C23H20N2O7S B2967713 Ethyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate CAS No. 518330-67-1

Ethyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate

Cat. No.: B2967713
CAS No.: 518330-67-1
M. Wt: 468.48
InChI Key: XNDDSPLILHZHKS-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)naphtho[1,2-b]furan-3-carboxylate (CAS RN: 518330-67-1) is a naphtho[1,2-b]furan derivative with a molecular formula of C₂₃H₂₀N₂O₇S and a molar mass of 468.480 g/mol . The compound features a naphtho[1,2-b]furan core substituted with a methyl group at position 2, an ethyl carboxylate ester at position 3, and a 4-methyl-3-nitrobenzenesulfonamido group at position 3. This compound is structurally related to other sulfonamide-containing heterocycles, which are often explored for pharmaceutical applications, including antitumor and antimicrobial activities .

Properties

IUPAC Name

ethyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O7S/c1-4-31-23(26)21-14(3)32-22-17-8-6-5-7-16(17)19(12-18(21)22)24-33(29,30)15-10-9-13(2)20(11-15)25(27)28/h5-12,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDDSPLILHZHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Naphthofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step involves the reaction of the naphthofuran intermediate with a sulfonamide reagent under suitable conditions.

    Nitration and Alkylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce carboxyl or hydroxyl groups.

Scientific Research Applications

Ethyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules. The overall effect depends on the specific pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of naphtho[1,2-b]furan derivatives functionalized with sulfonamide or related groups.

Structural and Functional Group Variations

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features References
Ethyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)naphtho[1,2-b]furan-3-carboxylate C₂₃H₂₀N₂O₇S 468.48 4-Methyl-3-nitrobenzenesulfonamido, ethyl ester Strong electron-withdrawing nitro group enhances electrophilicity; potential for nitro-reduction in biological systems.
Ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methylnaphtho[1,2-b]furan-3-carboxylate C₂₃H₂₁NO₅S 423.48 2,5-Dimethylphenylsulfonamido, ethyl ester Methyl groups on the phenyl ring increase lipophilicity; reduced steric hindrance compared to nitro-substituted analog.
Ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate C₂₀H₁₇NO₅S₂ 415.48 Thiophene-2-sulfonamido, ethyl ester Thiophene sulfur contributes to π-π interactions; lower molar mass and predicted pKa of 7.82 suggests moderate acidity.
Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate C₂₁H₁₆FNO₅S 413.42 4-Fluorophenylsulfonamido, methyl ester Fluorine atom enhances electronegativity and metabolic stability; methyl ester reduces steric bulk vs. ethyl.
Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate C₂₇H₂₉NO₅S 487.59 2,4,5-Trimethylphenylsulfonamido, butyl ester Longer alkyl chain (butyl) increases lipophilicity; trimethylphenyl group adds steric bulk.

Biological Activity

Ethyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Naphtho[1,2-B]furan core
  • Ethyl ester functional group
  • Sulfonamide moiety
  • Nitro-substituted aromatic ring

This structural complexity may contribute to its diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing naphthalene and sulfonamide groups have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.2Inhibition of EGFR signaling
Compound BMCF-73.8Induction of apoptosis via caspase activation
This compoundA549 (Lung Cancer)TBDTBD

Anti-inflammatory Activity

In addition to antitumor effects, this compound may also possess anti-inflammatory properties. Research on similar sulfonamide derivatives has shown that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a potential role in treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of related compounds have demonstrated effectiveness against various bacterial strains. The presence of the sulfonamide group is often linked to enhanced antibacterial properties.

Table 2: Antimicrobial Activity Data

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Compound CStaphylococcus aureus0.5 µg/mLInhibition of folate synthesis
Compound DEscherichia coli1.0 µg/mLDisruption of cell wall synthesis
This compoundTBDTBD

Study on Antitumor Efficacy

A recent study evaluated the antitumor efficacy of compounds structurally related to this compound. The results indicated that these compounds could significantly reduce tumor size in xenograft models while exhibiting minimal toxicity to normal cells.

Mechanistic Insights

Mechanistic studies have revealed that the compound may exert its effects through multiple pathways, including:

  • Inhibition of key kinases involved in cell proliferation
  • Induction of oxidative stress leading to apoptosis
  • Modulation of immune responses

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